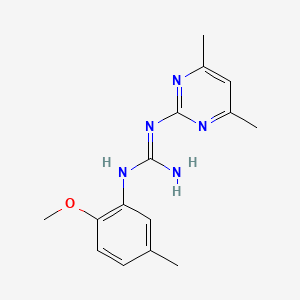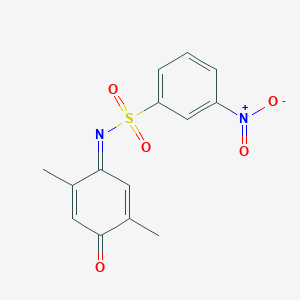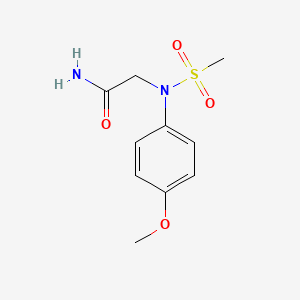
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxy-5-methylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxy-5-methylphenyl)guanidine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in a variety of physiological processes, including platelet aggregation, neurotransmission, and inflammation. MRS2500 has been widely studied for its potential therapeutic applications in these areas.
作用機序
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxy-5-methylphenyl)guanidine selectively antagonizes the P2Y1 receptor, which is involved in platelet activation and aggregation. The P2Y1 receptor is activated by ADP, which is released from activated platelets and promotes further platelet activation and aggregation. By inhibiting the P2Y1 receptor, this compound reduces platelet activation and aggregation, thereby inhibiting thrombus formation.
Biochemical and Physiological Effects
This compound has been shown to inhibit platelet aggregation and thrombus formation in various in vitro and in vivo models. It has also been found to have anti-inflammatory effects in various models of inflammation. In addition, this compound has been shown to have no significant effect on bleeding time or coagulation parameters, indicating that it does not have a significant impact on hemostasis.
実験室実験の利点と制限
The main advantage of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxy-5-methylphenyl)guanidine in lab experiments is its selectivity for the P2Y1 receptor, which allows for the specific inhibition of platelet activation and aggregation. However, the main limitation of this compound is its relatively low potency, which requires higher concentrations to achieve significant effects. In addition, this compound has a relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxy-5-methylphenyl)guanidine. One area of interest is the development of more potent and selective P2Y1 receptor antagonists, which may have greater therapeutic potential. Another area of interest is the investigation of the role of the P2Y1 receptor in other physiological processes, such as neurotransmission and inflammation. Finally, the potential therapeutic applications of this compound in other areas, such as cancer and cardiovascular disease, warrant further investigation.
合成法
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxy-5-methylphenyl)guanidine involves the reaction of 2-chloro-5-methylphenol with 4,6-dimethyl-2-aminopyrimidine in the presence of a base, followed by the reaction of the resulting intermediate with guanidine. The final product is obtained through purification by column chromatography.
科学的研究の応用
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxy-5-methylphenyl)guanidine has been extensively studied for its potential therapeutic applications in platelet aggregation, thrombosis, and inflammation. It has been shown to inhibit platelet aggregation induced by various agonists, such as ADP, collagen, and thrombin. This compound has also been found to reduce thrombus formation in in vitro and in vivo models of thrombosis. In addition, this compound has been shown to have anti-inflammatory effects in various models of inflammation, including the carrageenan-induced paw edema model and the lipopolysaccharide-induced acute lung injury model.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxy-5-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-9-5-6-13(21-4)12(7-9)19-14(16)20-15-17-10(2)8-11(3)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZUXAWHEGBAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5835527.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)

![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5835564.png)


![ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate](/img/structure/B5835580.png)
